molecular formula C8H5NO3S B1443243 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 955400-59-6

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1443243
M. Wt: 195.2 g/mol
InChI Key: RJBIGXLKMIWZOW-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The structure of the specific compound “2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid” would likely include a furan ring attached to a thiazole ring via a two-carbon chain, with a carboxylic acid group on the end of the chain.


Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms have been investigated and proposed . For example, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Anticonvulsant Activities : Studies have identified the synthesis and evaluation of various thiazole and furan derivatives, highlighting their significant potential in medical applications. For instance, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown excellent protection against maximal electroshock-induced seizures in mice, with certain compounds offering comparable efficacy to phenytoin, a standard antiepileptic drug. These findings suggest the therapeutic promise of furan and thiazole derivatives in treating convulsive disorders (Kohn et al., 1993).

Neuroprotective Effects

Anti-Parkinsonian Potential : Another area of interest is the neuroprotective effects of furan and thiazole compounds. For example, thiazolotriazolopyrimidine derivatives have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds demonstrated activity in haloperidol-induced catalepsy and oxidative stress models in mice, suggesting their potential as treatments for Parkinson’s disease (Azam et al., 2010).

Antioxidant and Anti-inflammatory Properties

Oxidative Status Investigation : The influence of furan derivatives on oxidative stress markers has been investigated, revealing that certain compounds can affect antioxidant enzyme activities and levels of oxidative stress markers such as malondialdehyde in animal models. This suggests the potential application of these compounds in managing oxidative stress-related conditions (Karatas et al., 2008).

Anti-inflammatory Activity : Thiazolyl and oxazolyl formazanyl indole derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing significant effects in animal models. These findings underscore the potential of furan and thiazole derivatives in developing new anti-inflammatory agents (Singh et al., 2008).

Antinociceptive Effects

Antinociceptive Potential : Research into the antinociceptive properties of acetylenic thiophene and furan derivatives has shown these compounds to be effective in various pain models in mice, indicating their potential use in pain management strategies (Goncales et al., 2005).

Safety And Hazards

Based on a similar compound, 2-(Furan-3-yl)acetic acid, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

The field of furan chemistry is a vibrant area of research, with many potential applications in pharmaceuticals, agrochemicals, and materials science . The development of new synthetic methods and the exploration of novel furan-based structures are likely to be important areas of future research .

properties

IUPAC Name

2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBIGXLKMIWZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

955400-59-6
Record name 2-(3-Furanyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955400-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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